molecular formula C12H16N2O2S2 B1671213 Emeramide CAS No. 351994-94-0

Emeramide

Cat. No.: B1671213
CAS No.: 351994-94-0
M. Wt: 284.4 g/mol
InChI Key: JUTBAVRYDAKVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emeramide, also known as N,N’-bis(2-mercaptoethyl)isophthalamide, is a lipophilic compound that can cross the blood-brain barrier. It is primarily recognized for its role as a metal chelator and antioxidant. This compound is being developed by EmeraMed Limited for its potential therapeutic applications, particularly in the treatment of heavy metal toxicity, such as mercury poisoning .

Mechanism of Action

Target of Action

Emeramide, also known as N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI), is primarily targeted towards heavy metals . It is a lipid-soluble thiol-redox antioxidant and heavy metal chelator . Its primary role is to bind to heavy metals, such as mercury, and form a safer compound that can be more easily eliminated from the body .

Mode of Action

This compound operates by neutralizing heavy metals, thereby impeding their contribution to oxidative stress and cellular damage . This is pivotal since oxidative stress can lead to chronic inflammation, cellular damage, and an array of health complications .

Biochemical Pathways

It is known that this compound has the ability to penetrate cell membranes and cross the blood-brain barrier . It chelates heavy metals in a complex that eliminates the availability of these metals and essentially eliminates toxic effects . The antioxidant properties of this compound could also reduce the toxicity levels of hydroxyl free radicals immediately, upon entering cells suffering from oxidative stress .

Pharmacokinetics

It is known that this compound is lipophilic (fat-soluble), which allows it to pass through cell membranes and the blood-brain barrier . This property likely impacts its bioavailability and distribution within the body.

Result of Action

This compound’s action results in the reduction of heavy metal toxicity. By binding to and neutralizing heavy metals, this compound reduces the damage caused by free radicals, a common concern in heavy metal toxicity . This can lead to a decrease in oxidative stress and cellular damage .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of heavy metals in the environment would increase the need for and efficacy of this compound. Furthermore, because this compound is lipophilic, its action may be influenced by the lipid composition of different tissues within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emeramide involves the reaction of isophthaloyl chloride with 2-mercaptoethylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation of the thiol groups. The reaction is carried out at low temperatures to control the reactivity of the intermediates and to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent quality and yield. The final product is subjected to rigorous purification processes, such as recrystallization and chromatography, to meet pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Emeramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Emeramide has a wide range of scientific research applications:

    Chemistry: Used as a chelating agent to study metal ion interactions and to develop new metal chelators.

    Biology: Investigated for its role in protecting cells from oxidative stress and metal-induced toxicity.

    Medicine: Explored as a potential treatment for heavy metal poisoning, particularly mercury toxicity. It is also being studied for its neuroprotective effects in neurodegenerative diseases.

    Industry: Used in the development of antioxidant formulations and metal chelation therapies

Comparison with Similar Compounds

Emeramide is often compared with other metal chelators such as dimercaptopropane sulfonate (DMPS) and dimercaptosuccinic acid (DMSA). While DMPS and DMSA are hydrophilic and primarily act in the bloodstream and extracellular spaces, this compound’s lipophilicity allows it to penetrate cell membranes and target intracellular metal deposits. This unique property makes this compound particularly effective in treating metal toxicity within the brain .

Similar Compounds

This compound’s ability to neutralize heavy metals and reduce oxidative stress sets it apart from these traditional chelators, offering a potentially safer and more effective treatment option for heavy metal toxicity.

Biological Activity

Emeramide, also known as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), is a novel metal chelator that has garnered attention for its potential therapeutic applications, particularly in the context of mercury toxicity and iron overload disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is designed to bind heavy metals such as mercury and iron, facilitating their excretion from the body. Its structure allows it to interact with metal ions effectively, which is crucial for its function as a chelator. The compound has shown promise in preclinical studies for treating conditions caused by metal toxicity.

This compound operates through a mechanism that involves:

  • Metal Binding : The amide and thiol groups in this compound facilitate strong interactions with metal ions, forming stable complexes.
  • Excretion Enhancement : By binding to toxic metals, this compound enhances their solubility and promotes renal excretion.
  • Antioxidant Properties : Preliminary studies suggest that this compound may also exhibit antioxidant effects, reducing oxidative stress associated with metal toxicity.

Case Studies and Clinical Trials

  • Mercury Toxicity Treatment :
    • A study highlighted the efficacy of this compound in ameliorating symptoms of acute mercury toxicity. The compound was administered in controlled doses to animal models, demonstrating significant reductions in mercury levels in tissues and blood .
  • Iron Overload Disorders :
    • Research conducted on sickle cell disease mouse models indicated that while this compound did not significantly reduce overall iron levels compared to standard treatments like deferasirox, it effectively decreased oxidative stress markers in the liver and kidneys . This suggests that even if metal levels remain unchanged, the chelation process may mitigate damage from excess iron.

Table 1: Comparative Efficacy of this compound vs. Standard Chelators

ParameterThis compound (NBMI)Deferasirox (DFX)Desferal (DF)
Iron Reduction (mg/kg)LimitedSignificantModerate
Oxidative Stress ReductionHighModerateLow
Toxicity ProfileLowModerateHigh

Table 2: Pharmacokinetics of this compound

Study TypeFindings
Oral BioavailabilityLow toxicity observed in rats at various doses
Tissue DistributionPredominantly retained in liver and kidneys
Metabolite IdentificationIdentified via LC-MS/MS; metabolites showed lower toxicity

Properties

IUPAC Name

1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c15-11(13-4-6-17)9-2-1-3-10(8-9)12(16)14-5-7-18/h1-3,8,17-18H,4-7H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTBAVRYDAKVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCS)C(=O)NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610932
Record name Emeramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351994-94-0
Record name N1,N3-Bis(2-mercaptoethyl)-1,3-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351994-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emeramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351994940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emeramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12192
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emeramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N3-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7K5X4ANS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Emeramide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Emeramide
Reactant of Route 3
Emeramide
Reactant of Route 4
Reactant of Route 4
Emeramide
Reactant of Route 5
Reactant of Route 5
Emeramide
Reactant of Route 6
Emeramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.